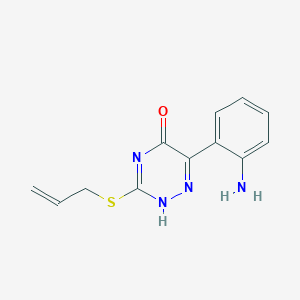

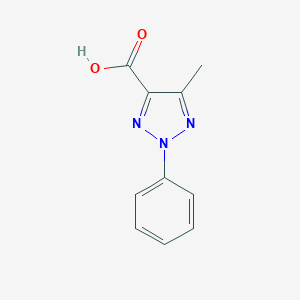

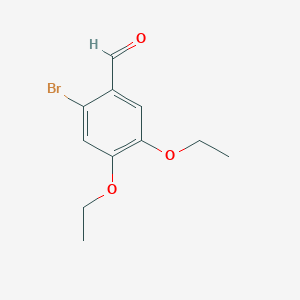

![molecular formula C17H13N3O2 B185053 5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 171967-71-8](/img/structure/B185053.png)

5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and benzimidazolone rings, along with the carbonyl group linking them. The exact structure would depend on the positions of these groups within the molecule.Chemical Reactions

The reactivity of this compound would be influenced by the presence of the aromatic rings and the carbonyl group. The indole ring, being electron-rich, might undergo electrophilic substitution reactions. The carbonyl group could be involved in nucleophilic addition reactions.

Applications De Recherche Scientifique

Indole Synthesis and Classification

Indole derivatives, including structures similar to "5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one," have been a focal point in organic synthesis due to their presence in numerous biologically active compounds. A comprehensive review by Taber and Tirunahari (2011) presents a classification system for indole syntheses, highlighting various strategies employed over the past century to construct the indole nucleus. This framework facilitates the organization of synthetic approaches and aids in identifying new methodologies for constructing complex indole-based molecules (Taber & Tirunahari, 2011).

Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles, which include indole and benzimidazole derivatives, is essential for developing new therapeutic agents. Campos and Berteina‐Raboin (2020) reviewed tandem reactions leading to the formation of these heterocycles, underscoring their significance in medicinal chemistry. Such tandem catalysis strategies offer efficient pathways for constructing complex molecular architectures, potentially including compounds like "5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one" (Campos & Berteina‐Raboin, 2020).

Anticancer Agents

Knoevenagel condensation products, including benzimidazole derivatives, have shown significant potential as anticancer agents. Tokala, Bora, and Shankaraiah (2022) highlighted the role of these compounds in targeting various cancer-related biological targets. This review emphasizes the importance of such chemical frameworks in drug discovery, suggesting that similar structures could be explored for anticancer applications (Tokala, Bora, & Shankaraiah, 2022).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. However, like all chemicals, it should be handled with appropriate safety measures.

Orientations Futures

The study of this compound could open up new avenues in various fields, given the wide range of biological activities associated with indole-containing compounds. Its potential applications could be explored in medicinal chemistry, material science, and other areas.

Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis, experimental data and specific literature are needed.

Propriétés

IUPAC Name |

5-(1-methylindole-3-carbonyl)-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c1-20-9-12(11-4-2-3-5-15(11)20)16(21)10-6-7-13-14(8-10)19-17(22)18-13/h2-9H,1H3,(H2,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVYZQQJFCYEGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)NC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441544 |

Source

|

| Record name | 5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one | |

CAS RN |

171967-71-8 |

Source

|

| Record name | 5-(1-methyl-1H-indole-3-carbonyl)-1H-benzo[d]imidazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

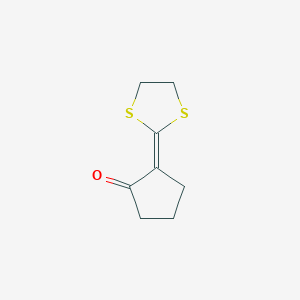

![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)

![3-hydroxy-5-methyl-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B184994.png)